molecular formula C11H12ClIO2 B2960966 tert-butyl 2-chloro-5-iodobenzoate CAS No. 878207-31-9

tert-butyl 2-chloro-5-iodobenzoate

Cat. No.: B2960966
CAS No.: 878207-31-9
M. Wt: 338.57
InChI Key: YBIBSWADCUEALY-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodobenzoic acid” is an organic compound with the empirical formula C7H4ClIO2 . It is a solid substance with a molecular weight of 282.46 . The compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-iodobenzoic acid” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .


Physical and Chemical Properties Analysis

“2-Chloro-5-iodobenzoic acid” is a solid substance . It has a melting point of 157-161°C . The compound has a molecular weight of 282.46 and an empirical formula of C7H4ClIO2 .

Scientific Research Applications

Hypervalent Iodine Oxidizing Reagents

Esters of 2-iodoxybenzoic acid (IBX-esters) represent a class of hypervalent iodine compounds, potentially valuable as oxidizing reagents. These compounds, including the likes of methyl 2-iodoxybenzoate, are chemically stable and exhibit a pseudobenziodoxole structure, offering novel avenues for chemical synthesis and oxidation processes. Their ability to oxidize alcohols to aldehydes or ketones highlights their significance in synthetic chemistry (Zhdankin et al., 2005).

Polymer Science

In the field of polymer science, the synthesis and study of novel poly(ester amide)s, incorporating moieties like 2,5-furandicarboxylic acid (2,5-FDCA), shed light on the influence of specific functional groups on hydrogen bonding and overall polymer properties. Such research provides insights into designing materials with tailored features for specific applications (Wilsens et al., 2014).

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction of sterically hindered aryl boronates with halogenated benzoic acid esters, such as 3-iodo-4-methoxybenzoic acid methylester, demonstrates the utility of these compounds in forming biaryls, a crucial step in the synthesis of complex organic molecules. Optimizing such reactions is essential for advancing synthetic methodologies (Chaumeil et al., 2000).

Catalytic Oxidations

IBX-esters also find applications in the catalytic oxidation of sulfides to sulfoxides, a reaction of significant importance in the synthesis of various organic compounds. Their ability to perform clean and selective oxidations without over-oxidation to sulfones showcases their potential in organic synthesis and chemical transformations (Koposov & Zhdankin, 2004).

Safety and Hazards

“2-Chloro-5-iodobenzoic acid” is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Eye Dam. 1 . It has hazard statements H301 - H318 - H400 and precautionary statements P273 - P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Properties

IUPAC Name

tert-butyl 2-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIBSWADCUEALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878207-31-9
Record name tert-butyl 2-chloro-5-iodobenzoate
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